
5-Bromo-2-Cyanopyridine
Overview
Description
5-Bromo-2-Cyanopyridine, also known as 5-bromopicolinonitrile, is a heterocyclic organic compound with the molecular formula C6H3BrN2. This compound is characterized by a bromine atom and a cyano group attached to a pyridine ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromo-2-Cyanopyridine can be synthesized using several methods. One common method involves the bromination of 2-cyanopyridine. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-Cyanopyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and arylboronic acids are typically employed.
Reduction: Hydrogen gas with a metal catalyst like palladium on carbon (Pd/C) can be used for the reduction of the cyano group.
Major Products Formed
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Coupling Products: Biaryl compounds when used in Suzuki-Miyaura reactions.
Reduction Products: Aminopyridines when the cyano group is reduced.
Scientific Research Applications
Pharmaceuticals
5-Bromo-2-Cyanopyridine is widely utilized as an intermediate in the synthesis of various pharmaceuticals. Notably, it has been involved in the development of aza-terphenyl diamidine analogs , which exhibit potent antiprotozoal activity. This makes it significant in the fight against diseases caused by protozoa, such as malaria and leishmaniasis .
Additionally, its role in synthesizing compounds with potential anticancer properties has been highlighted in recent studies, showcasing its importance in drug discovery and development .
Agrochemicals
In the agrochemical sector, this compound serves as a precursor for the production of various pesticides and herbicides . Its ability to participate in reactions that form carbon-carbon bonds makes it essential for creating complex molecular structures that are effective in pest control.
Material Science
This compound is also significant in material science, particularly in the synthesis of pyridine-diketopyrrolopyrrole (PyDPP) . PyDPP is a building block for low band-gap copolymers used in polymer solar cells, indicating its relevance in renewable energy technologies . The incorporation of this compound into these materials enhances their electronic properties, making them suitable for applications in organic photovoltaics.
Bioconjugation
Derivatives of this compound are employed for bioconjugation processes involving cysteine residues in proteins. This application is crucial for developing targeted drug delivery systems and biopharmaceuticals.
Types of Reactions
This compound participates in several key chemical reactions:
- Suzuki-Miyaura Cross-Coupling Reactions : This reaction allows for the formation of carbon-carbon bonds using palladium catalysts and arylboronic acids. The compound's stability under mild conditions makes it an excellent candidate for this reaction.
- Nucleophilic Substitution Reactions : The bromine atom can be replaced by various nucleophiles, leading to diverse substitution products depending on the nucleophile used.
- Reduction Reactions : The cyano group can be reduced to an amine group under appropriate conditions, expanding the potential derivatives that can be synthesized from this compound.
Common Reagents and Conditions
Reaction Type | Common Reagents | Conditions |
---|---|---|
Nucleophilic Substitution | Sodium methoxide, potassium tert-butoxide | Varies by nucleophile |
Suzuki-Miyaura Coupling | Palladium catalysts, arylboronic acids | Mild temperature, inert atmosphere |
Reduction | Hydrogen gas with Pd/C catalyst | Controlled pressure |
Similar Compounds
Compound Name | Key Features |
---|---|
2-Bromo-5-Cyanopyridine | Similar structure but different substitution pattern |
5-Bromo-2-Methylpyridin-3-Amine | Contains a methyl group instead of a cyano group |
5-Bromo-2-Chloropyridine | Contains a chlorine atom instead of a cyano group |
Uniqueness
What sets this compound apart is its combination of both a bromine atom and a cyano group on the pyridine ring. This unique structure enhances its reactivity and versatility across various chemical transformations and applications.
Mechanism of Action
The mechanism of action of 5-Bromo-2-Cyanopyridine largely depends on its application:
In Suzuki-Miyaura Coupling: The compound acts as an electrophile, where the bromine atom is replaced by an aryl group through palladium-catalyzed transmetalation and reductive elimination steps.
In Bioconjugation: The cyano group reacts with thiol groups in cysteine residues to form stable thioether bonds.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-Cyanopyridine: Similar structure but with different substitution pattern.
5-Bromo-2-Methylpyridin-3-Amine: Contains a methyl group instead of a cyano group.
5-Bromo-2-Chloropyridine: Contains a chlorine atom instead of a cyano group.
Uniqueness
5-Bromo-2-Cyanopyridine is unique due to its combination of a bromine atom and a cyano group on the pyridine ring, which makes it highly versatile for various chemical transformations and applications in different fields of research and industry.
Biological Activity
5-Bromo-2-Cyanopyridine (5-Br-2-CN-Py) is a heterocyclic organic compound with significant biological activity and applications in synthetic chemistry. It is primarily known for its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula CHBrN and features a bromine atom and a cyano group attached to a pyridine ring. This unique structure contributes to its reactivity in various chemical reactions, particularly in cross-coupling processes.
1. Suzuki–Miyaura Coupling Reaction:
5-Br-2-CN-Py is widely utilized in the Suzuki–Miyaura coupling reaction, which is essential for forming carbon-carbon bonds. The reaction involves two main steps: oxidative addition and transmetalation, facilitated by palladium catalysts. This method is favored for its mild conditions and functional group tolerance, making it suitable for synthesizing complex organic molecules.
2. Bioconjugation:
Recent studies have highlighted the compound's potential in bioconjugation applications, particularly with cysteine residues in proteins. The reactivity of 5-Br-2-CN-Py allows for selective modifications under mild conditions, enhancing its utility in peptide chemistry .
Pharmacological Applications
1. Antimicrobial Activity:
Research indicates that derivatives of 5-Br-2-CN-Py exhibit varying degrees of antimicrobial activity. For instance, certain pyridine derivatives have shown significant inhibition against bacterial strains such as E. coli, suggesting potential applications in developing new antibiotics .
2. Anti-Thrombolytic Activity:
In a study evaluating pyridine derivatives, compounds related to 5-Br-2-CN-Py demonstrated anti-thrombolytic properties, with some exhibiting over 30% inhibition of clot formation in human blood models. This suggests that these compounds could be explored further for therapeutic uses in cardiovascular diseases .
3. Cytotoxicity Studies:
Cytotoxicity assays revealed that some derivatives of 5-Br-2-CN-Py possess notable haemolytic activity against red blood cells (RBCs). For example, certain compounds showed up to 19% cytotoxicity compared to standard controls, indicating their potential as anti-tumor agents .
Case Study 1: Synthesis and Evaluation of Pyridine Derivatives
A study on the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reaction highlighted the efficiency of using 5-Br-2-CN-Py as a precursor. The resulting compounds were evaluated for their biological activities, including anti-thrombolytic and antibacterial effects. The findings indicated that structural modifications significantly influenced their biological properties .
Compound | Anti-Thrombolytic Activity (%) | Biofilm Inhibition (%) | Haemolytic Activity (%) |
---|---|---|---|
2a | 31.61 | 80.05 | 11.72 |
2b | 41.32 | 83.76 | 8.28 |
2c | Low | 79.38 | Low |
Case Study 2: Bioconjugation with Cysteine
In another investigation, the bioconjugation efficiency of 5-Br-2-CN-Py with cysteine was assessed. The study demonstrated that the compound could selectively react with cysteine under aqueous conditions, providing high yields of desired products without significant side reactions .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-bromo-2-cyanopyridine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution. For example, substituting bromine in 5-bromo-2-chloropyridine with a cyano group via copper(I)-catalyzed cyanation requires anhydrous DMF, elevated temperatures (80–100°C), and strict exclusion of moisture . Yields depend on catalyst loading (5–10 mol% CuCN) and reaction time (12–24 hrs). Side products like dehalogenated byproducts can be minimized using excess KCN or NaCN.
Q. How can this compound be purified, and what analytical techniques confirm its purity?
- Methodological Answer : Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures . Purity is confirmed using:
- HPLC : Reverse-phase C18 column, acetonitrile/water mobile phase (retention time ~8.2 min).
- NMR : Distinct signals include a singlet for the cyano group (δ 120–125 ppm in NMR) and aromatic protons (δ 8.2–8.6 ppm in NMR) .
- Mass Spectrometry : Molecular ion peak at m/z 183.01 ([M+H]) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles) to avoid skin/eye contact. Store at 0–6°C in airtight, light-resistant containers to prevent degradation . Waste must be neutralized with 10% sodium bicarbonate before disposal in halogenated solvent waste containers .
Advanced Research Questions
Q. How does the electron-withdrawing cyano group influence regioselectivity in subsequent reactions (e.g., cross-coupling)?
- Methodological Answer : The cyano group directs electrophilic substitution to the para position relative to itself due to its strong electron-withdrawing effect. For Suzuki couplings, DFT calculations (B3LYP/6-311++G(d,p)) show that the bromine atom at position 5 activates the pyridine ring, lowering the activation energy for Pd-catalyzed coupling by 12–15 kcal/mol compared to non-halogenated analogs . Experimental validation involves competitive reactions with substituted arylboronic acids and monitoring regioselectivity via LC-MS .
Q. How can contradictory computational and experimental data on the compound’s electronic properties be resolved?
- Methodological Answer : Discrepancies between DFT-predicted HOMO-LUMO gaps and experimental UV-Vis spectra often arise from solvent effects or basis set limitations. To resolve this:
- Solvent Correction : Use the COSMO-RS model to simulate solvent interactions.
- Hybrid Functionals : Combine exact exchange (e.g., B3LYP) with dispersion corrections (e.g., D3BJ) to improve agreement with experimental band gaps (<2% error) .
- Experimental Validation : Compare cyclic voltammetry (HOMO/LUMO) with TD-DFT results .
Q. What strategies optimize the stability of this compound in aqueous reaction media?
- Methodological Answer : Hydrolysis of the cyano group is mitigated by:
Properties
IUPAC Name |
5-bromopyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2/c7-5-1-2-6(3-8)9-4-5/h1-2,4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSHUVBQFSNBBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355754 | |
Record name | 5-Bromo-2-Cyanopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97483-77-7 | |
Record name | 5-Bromo-2-Cyanopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-cyanopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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